N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid
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Overview
Description
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid is a complex organic compound with a molecular formula of C21H25Cl2N3O7S and a molecular weight of 534.41 . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid involves multiple steps. The starting materials typically include 2-chloro-5-(diethylsulfamoyl)aniline and 2-chlorobenzylamine. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide. The reaction proceeds through a series of nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-[2-Chloro-5-(methylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide
- N-[2-Chloro-5-(ethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide
Uniqueness
N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid is unique due to its specific diethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets compared to its methyl or ethyl counterparts .
Properties
Molecular Formula |
C21H25Cl2N3O7S |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide;oxalic acid |
InChI |
InChI=1S/C19H23Cl2N3O3S.C2H2O4/c1-3-24(4-2)28(26,27)15-9-10-17(21)18(11-15)23-19(25)13-22-12-14-7-5-6-8-16(14)20;3-1(4)2(5)6/h5-11,22H,3-4,12-13H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
InChI Key |
MTBKYXBSKUNEPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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